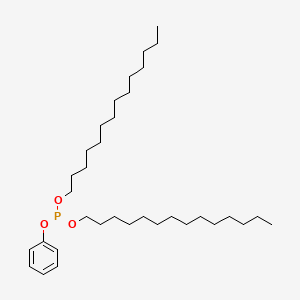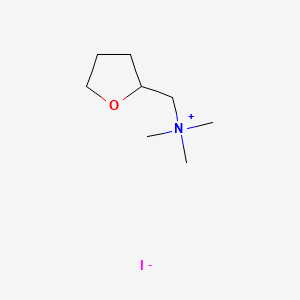
Tetrahydrofurfuryltrimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofurfuryltrimethylammonium iodide is a quaternary ammonium compound. It is characterized by the presence of a tetrahydrofurfuryl group attached to a trimethylammonium ion, with iodide as the counterion. This compound is known for its applications in various fields, including organic synthesis and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryltrimethylammonium iodide typically involves the reaction of tetrahydrofurfuryl chloride with trimethylamine, followed by the addition of hydroiodic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The tetrahydrofurfuryl group can be oxidized to form corresponding furfuryl derivatives, while reduction can lead to the formation of more saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are common.
Major Products Formed
Substitution: Various quaternary ammonium salts.
Oxidation: Furfuryl derivatives.
Reduction: Saturated tetrahydrofurfuryl compounds.
Scientific Research Applications
Tetrahydrofurfuryltrimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Investigated for its potential effects on cellular processes and membrane permeability.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryltrimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific enzymes and receptors, altering their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the tetrahydrofurfuryl group.
Tetraethylammonium iodide: Contains ethyl groups instead of methyl groups.
Tetrahydrofurfuryltrimethylammonium bromide: Similar structure but with bromide as the counterion.
Uniqueness
Tetrahydrofurfuryltrimethylammonium iodide is unique due to the presence of the tetrahydrofurfuryl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it distinct from other quaternary ammonium compounds.
Properties
CAS No. |
52303-77-2 |
|---|---|
Molecular Formula |
C8H18INO |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
trimethyl(oxolan-2-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H18NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YRCOWUJJSXXSAK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCCO1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
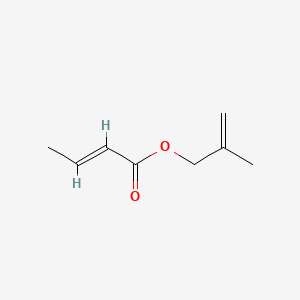
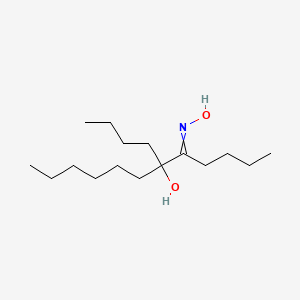

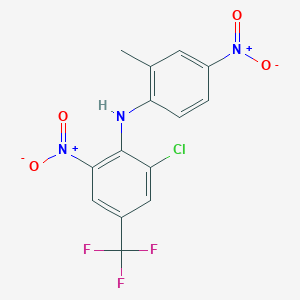

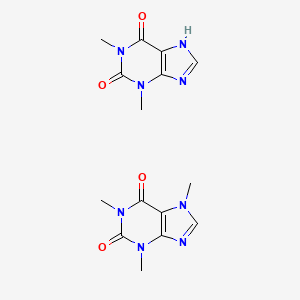

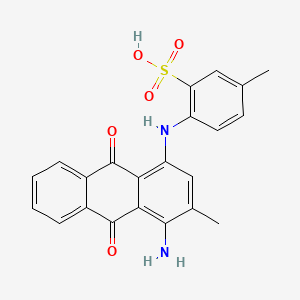
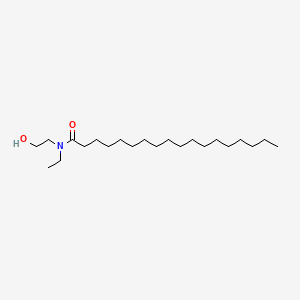
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
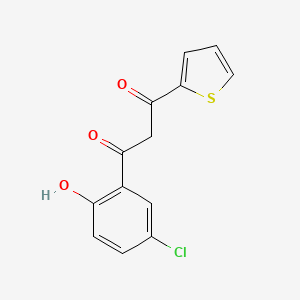
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
